Etryptamine

Catalog No.
S527628
CAS No.
2235-90-7
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etryptamine

CAS Number

2235-90-7

Product Name

Etryptamine

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N

SMILES

CCC(CC1=CNC2=CC=CC=C21)N

solubility

510 mg/L
0.00 M

Synonyms

2-ethyltryptamine, 3-(2-aminobutylindole), alpha-ethyltryptamine, etryptamine, etryptamine acetate, (+-)-isomer of etryptamine, etryptamine hydrochloride, etryptamine monoacetate, etryptamine monoacetate, (+)-isomer, etryptamine monoacetate, (+-)-isomer, etryptamine monoacetate, (-)-isomer, etryptamine, (+)-isomer

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N

The exact mass of the compound Etryptamine is 188.1313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 510 mg/l0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etryptamine (α-ethyltryptamine, α-ET) is a synthetic indolealkylamine and a highly selective monoamine releasing agent. Originally developed as a reversible monoamine oxidase inhibitor (MAOI), it is now primarily procured by forensic toxicology laboratories and neuropharmacology researchers as an analytical reference standard and a specialized pharmacological probe. Unlike classical psychedelic tryptamines, etryptamine functions predominantly as an entactogen with a pronounced selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters. Its distinct molecular structure—featuring an alpha-ethyl group—confers resistance to rapid MAO degradation while fundamentally altering its receptor binding profile compared to its alpha-methylated analogs. For procurement, securing high-purity etryptamine is critical for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and isolating SERT-mediated mechanisms in complex neurochemical assays [1].

Generic substitution of etryptamine with closely related tryptamines, such as α-methyltryptamine (α-MT) or N,N-dimethyltryptamine (DMT), fundamentally compromises both analytical and pharmacological workflows. In forensic and toxicological screening, α-ET and α-MT possess different molecular weights and fragmentation patterns; using α-MT as a surrogate reference standard will result in failed GC-MS/LC-MS identifications of illicit samples. Pharmacologically, substituting α-MT for α-ET introduces confounding variables: α-MT is a potent, non-selective monoamine releaser and a strong MAO inhibitor, whereas α-ET is highly SERT-selective and only a weak MAO inhibitor. Furthermore, unlike classical tryptamines, racemic etryptamine lacks direct 5-HT2A receptor agonism at standard concentrations, meaning its substitution with DMT or α-MT in behavioral models will inadvertently trigger hallucinogenic pathways rather than pure entactogenic, SERT-mediated responses [1].

Superior Serotonin Transporter (SERT) Selectivity Over α-Methyltryptamine

When selecting a tryptamine-based monoamine releasing agent, etryptamine provides a highly selective profile compared to its methylated analog. Quantitative assays demonstrate that α-ET is at least 10-fold selective for SERT over the dopamine transporter (DAT), whereas α-methyltryptamine (α-MT) shows less than 4-fold selectivity and significantly higher dopaminergic and noradrenergic activity [1].

Evidence DimensionMonoamine Releasing Potency (EC50)
Target Compound DataEtryptamine (α-ET): SERT EC50 = 23.2 nM; DAT EC50 = 232 nM; NET EC50 = 640 nM.
Comparator Or Baselineα-Methyltryptamine (α-MT): SERT EC50 = 21.7 nM; DAT EC50 = 78.6 nM; NET EC50 = 112 nM.
Quantified Differenceα-ET exhibits a 10-fold selectivity for SERT over DAT, compared to α-MT's <4-fold selectivity.
ConditionsIn vitro monoamine transporter release assays.

Researchers requiring a highly selective serotonergic probe must procure etryptamine to avoid the confounding dopaminergic and noradrenergic noise introduced by α-MT.

Minimal Assay Interference via Attenuated Monoamine Oxidase (MAO) Inhibition

Strong MAO inhibition can severely disrupt metabolic workflows and confound monoamine release data. Etryptamine acts only as a weak, reversible inhibitor of MAO-A, requiring significantly higher concentrations to achieve 50% inhibition compared to the potent MAO inhibition characteristic of α-MT[1].

Evidence DimensionMAO-A Inhibition (IC50)
Target Compound DataEtryptamine (α-ET): IC50 = 260 μM (2.6 × 10^-4 M).
Comparator Or Baselineα-Methyltryptamine (α-MT): Potent MAO inhibitor active at low micromolar concentrations.
Quantified Differenceα-ET requires a concentration of 260 μM to achieve 50% MAO inhibition, avoiding the severe enzymatic blockade caused by α-MT at standard assay doses.
ConditionsIn vitro MAO-A enzyme inhibition assays for standardizing metabolic workflows.

Procuring etryptamine ensures high reproducibility in monoamine release assays by eliminating the severe metabolic disruption and enzymatic interference caused by strong MAO inhibitors like α-MT.

Absence of Direct 5-HT2A Receptor Agonism for Cleaner Behavioral Modeling

Unlike classical tryptamines that act as potent psychedelics, racemic etryptamine lacks direct 5-HT2A receptor agonism. In calcium mobilization assays, α-ET fails to trigger 5-HT2A-mediated responses at concentrations up to 10,000 nM, whereas comparators like DMT and α-MT elicit robust agonist responses [1].

Evidence Dimension5-HT2A Receptor Activation (Calcium Mobilization)
Target Compound DataRacemic Etryptamine: Inactive as an agonist at 10,000 nM.
Comparator Or BaselineClassical Tryptamines (e.g., DMT, α-MT): Potent 5-HT2A agonists.
Quantified Differenceα-ET shows 0% 5-HT2A activation at 10 μM, completely diverging from the potent agonism of standard tryptamine benchmarks.
ConditionsIn vitro 5-HT2A-mediated calcium mobilization assay.

Etryptamine is the necessary procurement choice for isolating SERT-mediated entactogenic effects without triggering the direct 5-HT2A hallucinogenic pathways characteristic of other tryptamines.

Essential Analytical Differentiation for Mainstream Forensic Workflows

For mainstream laboratory workflows involving the screening of controlled substances, precise analytical differentiation is mandatory. Etryptamine possesses a distinct molecular weight and fragmentation pathway compared to its Schedule I analogs, such as α-MT and 5-(2-Aminopropyl)indole (5-IT), making it an irreplaceable reference standard for GC-MS and LC-MS/MS calibration[1].

Evidence DimensionChromatographic and Mass Spectral Identification
Target Compound DataEtryptamine (CAS 2235-90-7): MW = 188.27 g/mol with specific alpha-ethyl fragmentation.
Comparator Or Baselineα-Methyltryptamine (α-MT) and 5-IT: MW = 174.24 g/mol.
Quantified DifferenceA distinct +14 g/mol mass difference and distinct retention times prevent false positives in automated screening.
ConditionsStandardized post-mortem and illicit substance screening via GC-MS/LC-MS workflows.

Forensic and analytical laboratories must procure the exact CAS 2235-90-7 reference material to validate mainstream LC-MS/MS workflows and legally distinguish etryptamine from closely related Schedule I analogs.

Forensic Toxicology and Analytical Screening

Due to its distinct molecular weight and fragmentation profile compared to α-MT and 5-IT, etryptamine is an essential analytical reference standard. Forensic laboratories procure high-purity α-ET to calibrate GC-MS and LC-MS/MS equipment, ensuring accurate identification and quantification of illicit tryptamines in post-mortem fluids and seized materials [1].

Serotonin Transporter (SERT) Mechanism Studies

Because of its 10-fold selectivity for SERT over DAT and NET, etryptamine is heavily utilized as a pharmacological probe in neurochemical research. It allows investigators to study entactogen-like serotonin release mechanisms in vitro and in vivo without the confounding dopaminergic activation seen with α-MT or MDMA[2].

Non-Hallucinogenic Tryptamine Behavioral Modeling

Racemic etryptamine's lack of direct 5-HT2A receptor agonism at concentrations up to 10,000 nM makes it highly suited for behavioral pharmacology. Researchers procure α-ET to model pure monoamine-releasing effects in rodents, effectively decoupling entactogenic responses from the hallucinogenic pathways activated by classical tryptamines like DMT [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

221
97.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR181O3R32

Related CAS

118-68-3 (monoacetate)
3460-71-7 (hydrochloride salt/solvate)

Drug Indication

Developed in the 1960's for use as an antidepressant before market withdrawal in 1962.

Pharmacology

αET is a stimulant and psychedelic with MDMA like physiological effects. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration. [2]

Mechanism of Action

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine.

Other CAS

2235-90-7

Wikipedia

Etryptamine

Dates

Last modified: 08-15-2023

Human tolerance of alpha-ethyltryptamine

A KLIGMAN
PMID: 24545790   DOI:

Abstract




Etryptamine acetate--a new antidepressant chemical

T R ROBIE
PMID: 14492850   DOI:

Abstract




Effects in normal man of alpha-methyltryptamine and alpha-ethyltryptamine

H B MURPHREE, R H DIPPY, E H JENNEY, C C PFEIFFER
PMID: 14477400   DOI: 10.1002/cpt196126722

Abstract




Alpha-ethyltryptamines as dual dopamine-serotonin releasers

Bruce E Blough, Antonio Landavazo, John S Partilla, Ann M Decker, Kevin M Page, Michael H Baumann, Richard B Rothman
PMID: 25193229   DOI: 10.1016/j.bmcl.2014.07.062

Abstract

The dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporter releasing activity and serotonin-2A (5-HT2A) receptor agonist activity of a series of substituted tryptamines are reported. Three compounds, 7b, (+)-7d and 7f, were found to be potent dual DA/5-HT releasers and were >10-fold less potent as NE releasers. Additionally, these compounds had different activity profiles at the 5-HT2A receptor. The unique combination of dual DA/5-HT releasing activity and 5-HT2A receptor activity suggests that these compounds could represent a new class of neurotransmitter releasers with therapeutic potential.


[Contribution to the study of attenzione in subjects subjected to thymoleptic therapy (imipramine, iproniazid, phenelzine, etryptamine)]

E MEDAGLINI
PMID: 14471966   DOI:

Abstract




alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats

Richard A Glennon, Tatiana Bondareva, Richard Young
PMID: 17112572   DOI: 10.1016/j.pbb.2006.09.014

Abstract

alpha-Ethyltryptamine (etryptamine, alpha-ET) is a drug of abuse that first appeared on the clandestine market in the mid-1980s. Its pharmacological actions are poorly understood. In this investigation, it is reported for the first time that alpha-ET serves as a training drug in drug discrimination studies. Male Sprague-Dawley rats were trained to discriminate (30-min pretreatment time) 2.5 mg/kg of alpha-ET (ED(50)=1.3 mg/kg) from saline vehicle using a standard two-lever operant paradigm and a VI-15s schedule of reinforcement for appetitive reward. Once established, the alpha-ET stimulus was shown to have an onset to action of 30 min and a duration of effect of at least 4 h. In tests of stimulus generalization (substitution), the alpha-ET stimulus generalized to S(-)alpha-ET (ED(50)=1.6 mg/kg) and R(+)alpha-ET (ED(50)=1.3 mg/kg). Tests of stimulus generalization were also conducted with prototypical phenylisopropylamines: (+)amphetamine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA). The alpha-ET stimulus generalized to DOM (ED(50)=0.4 mg/kg) and PMMA (ED(50)=0.7 mg/kg), but only partially generalized (ca. 40% maximal drug-appropriate responding) to (+)amphetamine. The results suggest that alpha-ET produces a complex stimulus.


SITE AT WHICH ALPHA-ETHYLTRYPTAMINE ACTS TO INHIBIT THE SECRETION OF ACTH

W F GANONG, B L WISE, R SHACKLEFORD, A T BORYCZKA, B ZIPF
PMID: 14263292   DOI: 10.1210/endo-76-3-526

Abstract




ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES

J B HESTER, M E GREIG, W C ANTHONY, R V HEINZELMAN, J SZMUSZKOVICZ
PMID: 14204959   DOI: 10.1021/jm00333a006

Abstract




EXCITATORY (ANTIDEPRESSANT?) EFFECTS OF MONOAMINE OXIDASE INHIBITORS ON THE REWARD SYSTEM OF THE BRAIN

B P POSCHEL, F W NINTEMAN
PMID: 14201701   DOI: 10.1016/0024-3205(64)90155-9

Abstract




DIGITAL COMPUTER ANALYSIS OF HUMAN ISOTOPIC DRUG KINETICS

J H NODINE, J M PLATT, J CARRANZA, R DYKYJ, Y MAPP
PMID: 14168619   DOI: 10.1016/0020-708x(64)90147-4

Abstract




Explore Compound Types